molecular formula C7H2Cl4O2 B1581241 2,3,4,5-Tetrachlorobenzoic acid CAS No. 50-74-8

2,3,4,5-Tetrachlorobenzoic acid

Cat. No. B1581241
Key on ui cas rn: 50-74-8
M. Wt: 259.9 g/mol
InChI Key: FUXMTEKFGUWSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04868241

Procedure details

The desired tetrachlorobenzoyl chloride is prepared by reacting the tetrachlorobenzoic acid with thionyl chloride. A six fold molar excess of thionyl chloride is slowly added to the acid. This mixture is heated to reflux and held at this temperature for 1.25 hours. The solution is then cooled and the excess thionyl chloride vacuum distilled off. The solution is further distilled under vacuum to yield the pure tetrachlorobenzoyl chloride in 92-93% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:13])=[C:4]([Cl:12])[C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[C:3]([Cl:13])=[C:4]([Cl:12])[C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7]([Cl:16])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=C(C(=O)O)C1)Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The desired tetrachlorobenzoyl chloride is prepared
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled
DISTILLATION
Type
DISTILLATION
Details
the excess thionyl chloride vacuum distilled off
DISTILLATION
Type
DISTILLATION
Details
The solution is further distilled under vacuum

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
ClC=1C(=C(C(=C(C(=O)Cl)C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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